Comparative Kaliuretic Effect: Cicletanine (50 mg & 150 mg) vs. Hydrochlorothiazide (25 mg)
In a randomized, double-blind, placebo-controlled, four-period crossover study in prehypertensive and stage 1 hypertensive male patients, cicletanine at both 50 mg and 150 mg doses induced significantly less potassium excretion than hydrochlorothiazide 25 mg. Mean urinary potassium excretion (UKV) increase over placebo was +12.7 mmol/day for HCTZ 25 mg (P ≤ 0.001), +4.6 mmol/day for cicletanine 50 mg (P = 0.026), and +5.5 mmol/day for cicletanine 150 mg (P = 0.011) [1]. This demonstrates a superior safety profile regarding potassium homeostasis, a key differentiator for procurement in long-term hypertension research models.
| Evidence Dimension | Urinary Potassium Excretion (Kaliuresis) |
|---|---|
| Target Compound Data | Cicletanine 50 mg: +4.6 mmol/day; Cicletanine 150 mg: +5.5 mmol/day |
| Comparator Or Baseline | Hydrochlorothiazide (HCTZ) 25 mg: +12.7 mmol/day; Placebo baseline |
| Quantified Difference | Cicletanine 50 mg induced 64% less kaliuresis than HCTZ; Cicletanine 150 mg induced 57% less kaliuresis than HCTZ. |
| Conditions | Human; 24h cumulative urine collection post-single oral dose; Prehypertensive and Stage 1 Hypertensive males (n=18 per treatment arm). |
Why This Matters
This establishes cicletanine's improved safety profile over the standard-of-care thiazide diuretic, making it a preferred compound for studies requiring minimal electrolyte disturbance.
- [1] Wagner, F., Malice, M. P., Wiegert, E., McGrath, H. E., Gildea, J., Mitta, S., Van Dyck, K., De Lepeleire, I., Johnson-Levonas, A. O., McCrary Sisk, C., Fernandez, R., Greenwalt, D. M., Beals, C., Carey, R. M., & Nunes, I. (2012). A comparison of the natriuretic and kaliuretic effects of cicletanine and hydrochlorothiazide in prehypertensive and hypertensive humans. J Hypertens, 30(4), 819-827. PMID: 22278145. View Source
